3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20196952
InChI: InChI=1S/C28H29N5O2S2/c1-19-11-12-24-29-25(31-15-13-30(14-16-31)20-7-3-2-4-8-20)22(26(34)32(24)18-19)17-23-27(35)33(28(36)37-23)21-9-5-6-10-21/h2-4,7-8,11-12,17-18,21H,5-6,9-10,13-16H2,1H3/b23-17-
SMILES:
Molecular Formula: C28H29N5O2S2
Molecular Weight: 531.7 g/mol

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC20196952

Molecular Formula: C28H29N5O2S2

Molecular Weight: 531.7 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C28H29N5O2S2
Molecular Weight 531.7 g/mol
IUPAC Name (5Z)-3-cyclopentyl-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C28H29N5O2S2/c1-19-11-12-24-29-25(31-15-13-30(14-16-31)20-7-3-2-4-8-20)22(26(34)32(24)18-19)17-23-27(35)33(28(36)37-23)21-9-5-6-10-21/h2-4,7-8,11-12,17-18,21H,5-6,9-10,13-16H2,1H3/b23-17-
Standard InChI Key YPKWMUAEKWUTLL-QJOMJCCJSA-N
Isomeric SMILES CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)C6=CC=CC=C6)C=C1
Canonical SMILES CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)C6=CC=CC=C6)C=C1

Introduction

The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a pyrido-pyrimidinone core, a thiazolidinone moiety, and a piperazine ring. This intricate structure suggests potential interactions with various biological targets, positioning it as a candidate for further exploration in medicinal chemistry due to its potential pharmacological properties and biological activities.

Structural Features

  • Pyrido-pyrimidinone Core: This part of the molecule is known for its stability and potential to interact with biological systems.

  • Thiazolidinone Moiety: Thiazolidinones are often associated with biological activities such as antimicrobial and anti-inflammatory effects.

  • Piperazine Ring: Piperazine derivatives are commonly used in pharmaceuticals due to their ability to bind to various receptors.

Synthesis Methods

The synthesis of this compound can be approached through several methods, depending on the availability of starting materials and desired purity levels. Common methods involve the condensation of appropriate precursors under controlled conditions.

Potential Biological Activities

Given its complex structure, this compound may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a thiazolidinone moiety and a piperazine ring supports these potential activities.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound APyrimidine coreAntimicrobialSimple structure
Compound BThiazolidine ringAnti-inflammatoryLow toxicity
Compound CPiperazine derivativeAnticancerHigh selectivity for cancer cells
The Target CompoundPyrido-pyrimidinone core, thiazolidinone, piperazine ringPotential broad-spectrum activityComplex structure with multiple potential targets

Future Directions

Further research is needed to fully elucidate the biological activities and potential therapeutic applications of this compound. Interaction studies with biological targets and in vitro assays will be crucial for understanding its pharmacological effects and safety profile.

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